molecular formula C9H5ClKNO3S B1260083 Benazolin-potassium CAS No. 67338-65-2

Benazolin-potassium

Cat. No. B1260083
CAS RN: 67338-65-2
M. Wt: 281.76 g/mol
InChI Key: BVAQOPQXUNGRCM-UHFFFAOYSA-M
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Scientific Research Applications

Biodegradation of Benazolin-Ethyl

Benazolin-ethyl, a variant of benazolin, has been extensively used for weed control in various crops since 1964. However, its environmental and health hazards necessitate effective removal strategies. Research has identified a strain, Methyloversatilis sp. cd-1, capable of degrading benazolin-ethyl. This strain can utilize benazolin-ethyl as its sole carbon source and degrade it to non-detectable levels within 48 hours, producing benazolin and other metabolites in the process (Cai, Qian, Cai, & Chen, 2011).

Persistence and Mobility in Plants

Studies using 14C-labelled benazolin reveal its persistence and mobility in various plants like barley, ryegrass, clover, and chickweed. Notably, the total level of radioactivity in clover and ryegrass was significantly reduced four weeks post-application, and field-grown cereals showed no detectable residue at harvest (Lewis, 1969).

Herbicidal Activity in Crop Fields

Benazolin has been evaluated for controlling common cocklebur and prickly sida in soybeans. Results indicate effective control of common cocklebur at certain rates, with soybean tolerance even after repeated applications. However, its effectiveness against prickly sida was limited (Walker, Jolley, Mcguire, & Murray, 1982).

Impact on Soil and Maize Residues

Research focusing on the influence of maize residues on the mobility and binding of benazolin indicates that adding crop residues can decrease benazolin’s mobility and bioaccessibility. This results from increased formation of metabolic compounds and non-extractable residues, suggesting a pivotal role of crop residues in managing benazolin’s environmental impact (Schnitzler, Lavorenti, Berns, Drewes, Vereecken, & Burauel, 2007).

Radiochemical Studies

Benazolin has been explored in radiochemical studies for potential medical applications. For instance, benazoline, a derivative, has been synthesized with carbon-11 for use as a ligand in imidazoline I2 receptor studies (Roeda, Hinnen, & Dollé, 2003).

Adsorption and Purification Techniques

The adsorption of benazolin using activated carbon and hypercrosslinked polymers has been examined, revealing significant adsorption on activated carbon compared to hypercrosslinked polymers. Such studies are crucial for understanding how to remove benazolin from contaminated water sources (Streat & Horner, 2000).

Safety And Hazards

When handling Benazolin-potassium, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S.K/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQOPQXUNGRCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClKNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217686
Record name Benazolin-potassium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benazolin-potassium

CAS RN

67338-65-2
Record name Benazolin-potassium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazolin-potassium [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZOLIN-POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI83YB12B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the phytotoxicity of benazolin potassium salt to chickweed compare to its effects on white clover and perennial ryegrass?

A2: The research indicates that benazolin potassium salt exhibits a degree of selectivity in its herbicidal action. While effective against chickweed, the study found that the addition of ammonium sulfate and oil additives did not significantly affect the phytotoxicity of benazolin potassium salt to white clover (Trifolium repens) and perennial ryegrass (Lolium perenne). This suggests that these species may possess inherent resistance mechanisms against the herbicide, potentially related to their ability to degrade it. []

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